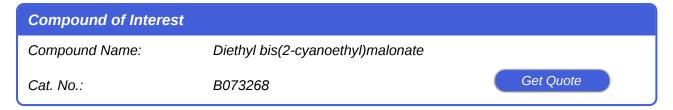


A Comparative Guide to the Analytical Characterization of Diethyl bis(2-cyanoethyl)malonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies used to characterize **Diethyl bis(2-cyanoethyl)malonate**. For professionals in drug development and research, rigorous analytical characterization is paramount for ensuring the identity, purity, and stability of chemical compounds. This document details common spectroscopic and chromatographic techniques, offering a comparison with the well-characterized precursor, Diethyl malonate.

Comparison of Analytical Data

The following tables summarize the key analytical data for **Diethyl bis(2-cyanoethyl)malonate** and a common reference compound, Diethyl malonate.

Table 1: Spectroscopic Data Comparison



Analytical Technique	Diethyl bis(2- cyanoethyl)malona te	Diethyl malonate (Reference)	Key Differences
¹ H NMR	See Table 2 for detailed assignments.	See Table 3 for detailed assignments.	Presence of signals for the cyanoethyl groups (-CH ₂ CH ₂ CN) in Diethyl bis(2- cyanoethyl)malonate.
¹³ C NMR	See Table 4 for detailed assignments.	See Table 5 for detailed assignments.	Additional signals corresponding to the cyanoethyl groups, including the nitrile carbon (-CN), are present for Diethyl bis(2-cyanoethyl)malonate.
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 266.13. Key Fragments: Likely loss of cyanoethyl and ethoxycarbonyl groups.[1]	Molecular Ion (M+): m/z 160.07. Key Fragments: m/z 115 ([M-OEt]+), 88, 69, 43. [2]	The higher molecular weight of Diethyl bis(2-cyanoethyl)malonate is the primary differentiator. Fragmentation patterns will also differ significantly due to the presence of the cyanoethyl moieties. [3][4]
Infrared (IR) Spectroscopy	See Table 6 for detailed assignments.	See Table 7 for detailed assignments.	A characteristic nitrile (-C≡N) stretching band is observed around 2240-2260 cm ⁻¹ for Diethyl bis(2-cyanoethyl)malonate.



Detailed Spectroscopic Data and Assignments Diethyl bis(2-cyanoethyl)malonate

Table 2: ¹H NMR Spectral Data of **Diethyl bis(2-cyanoethyl)malonate** (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.20	Quartet	4H	-O-CH ₂ -CH ₃
~2.50	Triplet	4H	-C-CH2-CH2-CN
~2.20	Triplet	4H	-C-CH2-CH2-CN
~1.25	Triplet	6H	-O-CH₂-CH₃

Table 3: 13C NMR Spectral Data of **Diethyl bis(2-cyanoethyl)malonate** (Predicted)

Chemical Shift (ppm)	Assignment
~168	C=O
~118	-CN
~62	-O-CH ₂ -CH ₃
~55	Quaternary C
~32	-C-CH ₂ -CH ₂ -CN
~17	-C-CH ₂ -CH ₂ -CN
~14	-O-CH ₂ -CH ₃

Table 4: Key IR Absorption Bands for Diethyl bis(2-cyanoethyl)malonate



Wavenumber (cm ⁻¹)	Functional Group
~2980	C-H stretch (alkane)
~2250	-C≡N stretch (nitrile)
~1735	C=O stretch (ester)
~1200	C-O stretch (ester)

Diethyl malonate (Reference Compound)

Table 5: ¹H NMR Spectral Data of Diethyl malonate[5]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.19	Quartet	4H	-O-CH₂-CH₃
3.36	Singlet	2H	-CH ₂ -
1.28	Triplet	6H	-O-CH₂-CH₃

Table 6: 13C NMR Spectral Data of Diethyl malonate[6]

Chemical Shift (ppm)	Assignment
166.6	C=O
61.5	-O-CH ₂ -CH ₃
41.7	-CH ₂ -
14.1	-O-CH ₂ -CH ₃

Table 7: Key IR Absorption Bands for Diethyl malonate[7][8][9]



Wavenumber (cm ⁻¹)	Functional Group
~2980	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1200	C-O stretch (ester)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - A larger number of scans is required due to the low natural abundance of ¹³C.
 - Typical parameters: pulse angle 45-90°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- · Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).



- Injector Temperature: 250 °C.
- Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The retention time from the gas chromatogram can be used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

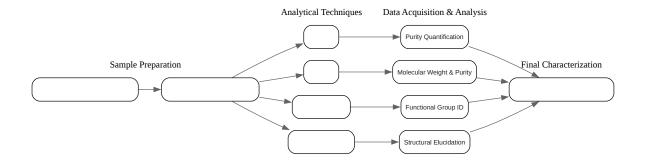
Methodology:

- Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
- HPLC Conditions (based on a method for a similar compound):[10]
 - Column: A reverse-phase C18 column (e.g., Newcrom R1).[10]
 - Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a suitable wavelength (e.g., 210 nm).



• Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Visualizations

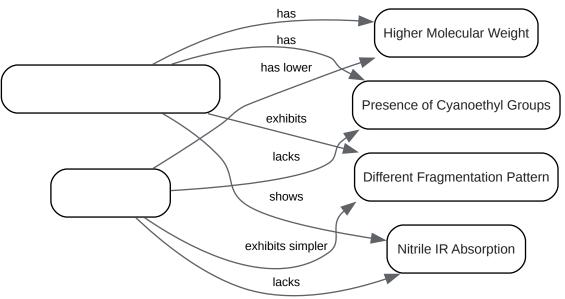


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Caption: Experimental workflow for the characterization of **Diethyl bis(2-cyanoethyl)malonate**.



Key Differentiating Features



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Caption: Key analytical differences between the target compound and the reference.

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